N-(3-chlorophenyl)-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]thio}ethyl)urea
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Overview
Description
N-(3-CHLOROPHENYL)-N’-(2-{[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]SULFANYL}ETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. The unique structural features of this compound, including the presence of a chlorophenyl group and an imidazole moiety, contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-N’-(2-{[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]SULFANYL}ETHYL)UREA typically involves the following steps:
Formation of the Imidazole Derivative: The starting material, 5-methyl-1H-imidazole, is reacted with a suitable alkylating agent to introduce the methylsulfanyl group.
Coupling with Chlorophenyl Isocyanate: The resulting intermediate is then coupled with 3-chlorophenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-N’-(2-{[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]SULFANYL}ETHYL)UREA can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
N-(3-CHLOROPHENYL)-N’-(2-{[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]SULFANYL}ETHYL)UREA has several scientific research applications, including:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of urea derivatives on cellular processes and signaling pathways.
Agriculture: It may be explored as a potential agrochemical for pest control or plant growth regulation.
Material Science: The unique structural features of the compound can be utilized in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-N’-(2-{[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]SULFANYL}ETHYL)UREA involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The presence of the imidazole moiety suggests potential binding to histidine residues in proteins, while the chlorophenyl group may enhance lipophilicity and membrane permeability. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLOROPHENYL)-N’-(2-{[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]SULFANYL}ETHYL)THIOUREA: Similar structure but with a thiourea group instead of a urea group.
N-(3-CHLOROPHENYL)-N’-(2-{[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]SULFANYL}ETHYL)CARBAMATE: Similar structure but with a carbamate group.
Uniqueness
The uniqueness of N-(3-CHLOROPHENYL)-N’-(2-{[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]SULFANYL}ETHYL)UREA lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chlorophenyl and imidazole moieties allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C14H17ClN4OS |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]urea |
InChI |
InChI=1S/C14H17ClN4OS/c1-10-13(18-9-17-10)8-21-6-5-16-14(20)19-12-4-2-3-11(15)7-12/h2-4,7,9H,5-6,8H2,1H3,(H,17,18)(H2,16,19,20) |
InChI Key |
PSHUIXQDGKWSLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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